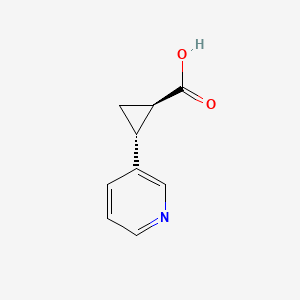

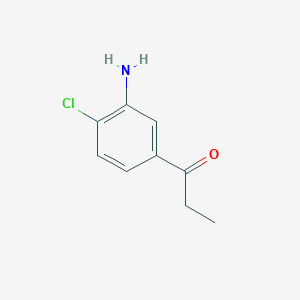

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate

Overview

Description

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Synthesis Analysis

“tert-Butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Molecular Structure Analysis

The molecular formula of “tert-Butyl carbamate” is C5H11NO2 . The InChI Key is LFKDJXLFVYVEFG-UHFFFAOYSA-N .

Chemical Reactions Analysis

“tert-Butyl carbamate” is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .

Physical And Chemical Properties Analysis

“tert-Butyl carbamate” is a white to pale yellow or pale pink crystalline powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . The melting point is between 105-110°C .

Scientific Research Applications

- Fuel Additive Production and Purification:

- Methyl Tert-butyl Ether (MTBE) is a popular fuel additive used to improve fuel performance and reduce hazardous emissions. The synthesis of MTBE often involves catalytic processes with excess methanol. Issues in obtaining pure MTBE from the final product have led to exploring membrane methods like pervaporation for the separation of methanol/MTBE mixtures. Membranes made of materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes have shown promise for this application. Mixed matrix membranes (MMMs) have also proved effective and offer operational stability (Pulyalina et al., 2020).

Environmental and Biodegradation Studies

Environmental Occurrence, Fate, and Toxicity of SPAs:

- Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been widely used in various industrial and commercial products. They have been detected in numerous environmental matrices, raising concerns about their environmental impact, human exposure, and potential toxicity. Studies have shown that some SPAs and their transformation products may cause hepatic toxicity, have endocrine-disrupting effects, or even be carcinogenic (Liu & Mabury, 2020).

Biodegradation of ETBE in Soil and Groundwater:

- Ethyl tert-butyl ether (ETBE), similar to MTBE, is a gasoline ether oxygenate. Microorganisms capable of aerobically degrading ETBE have been identified in soil and groundwater. The biodegradation process involves hydroxylation of the ethoxy carbon, leading to the formation of various intermediates. The presence of co-contaminants may affect the aerobic biodegradation of ETBE, either by limiting it through preferential metabolism or enhancing it through cometabolism (Thornton et al., 2020).

Bioremediation and Environmental Fate

- Biodegradation and Bioremediation of MTBE:

- MTBE biodegradation under aerobic conditions in environmental samples and enrichment cultures has been reviewed, showing potential for natural anaerobic transformation of MTBE. In situ bioremediation methods, such as adding air or oxygen, or bioaugmentation with microorganisms, have shown promise in enhancing the biodegradation of MTBE in contaminated environments (Fiorenza & Rifai, 2003).

properties

IUPAC Name |

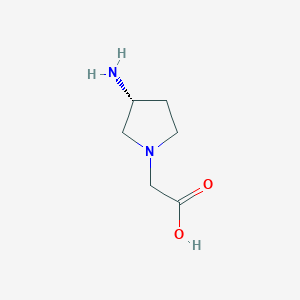

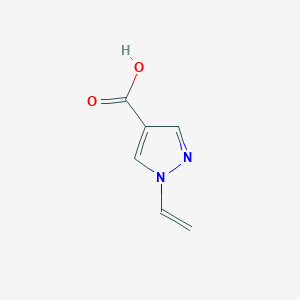

tert-butyl N-[(3R,4R)-4-hydroxyoxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIADDJLFYFDGK-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl ((3R,4R)-rel-4-hydroxytetrahydrofuran-3-yl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

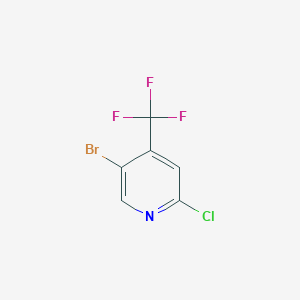

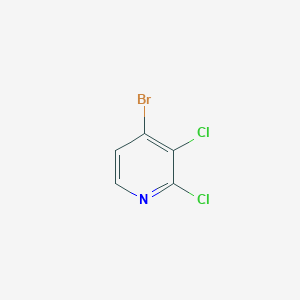

![5-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1372664.png)